2-(2-Aminoethyl)benzo[d]isothiazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Aminoethyl)benzo[d]isothiazol-3(2H)-one is an organic compound belonging to the class of isothiazoles This compound is characterized by the presence of an aminoethyl group attached to the benzo[d]isothiazol-3(2H)-one core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethyl)benzo[d]isothiazol-3(2H)-one typically involves the reaction of 2-chloro-N-phenylbenzimidamide with appropriate reagents under controlled conditions. One common method includes the use of copper-catalyzed reactions, where 2-halobenzamides react with carbon disulfide to form the desired product . The reaction conditions often involve the use of solvents such as ethanol and water, and the reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as column chromatography to isolate the desired compound from reaction by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Aminoethyl)benzo[d]isothiazol-3(2H)-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Selectfluor in acetonitrile at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or aryl groups to the aminoethyl moiety.
Wissenschaftliche Forschungsanwendungen
2-(2-Aminoethyl)benzo[d]isothiazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Wirkmechanismus
The mechanism of action of 2-(2-Aminoethyl)benzo[d]isothiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Lurasidone: A compound with a similar benzo[d]isothiazol-3(2H)-one core, used as an antipsychotic agent.
Isothiazole: A related compound with a different substitution pattern, known for its diverse chemical reactivity.
Uniqueness: 2-(2-Aminoethyl)benzo[d]isothiazol-3(2H)-one is unique due to its specific aminoethyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Eigenschaften
Molekularformel |
C9H10N2OS |
---|---|
Molekulargewicht |
194.26 g/mol |
IUPAC-Name |
2-(2-aminoethyl)-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C9H10N2OS/c10-5-6-11-9(12)7-3-1-2-4-8(7)13-11/h1-4H,5-6,10H2 |
InChI-Schlüssel |
IBRNESQTAHXKTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(S2)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.